4-(Bis(4-bromophenyl)amino)benzaldehyde

Übersicht

Beschreibung

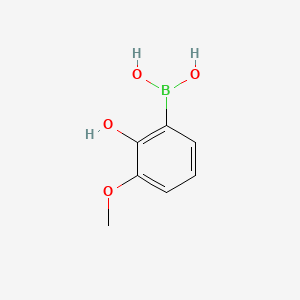

4-(Bis(4-bromophenyl)amino)benzaldehyde is a chemical compound with the CAS Number: 25069-38-9 . It has a molecular weight of 431.13 and a linear formula of C19H13Br2NO . It is a solid at room temperature .

Synthesis Analysis

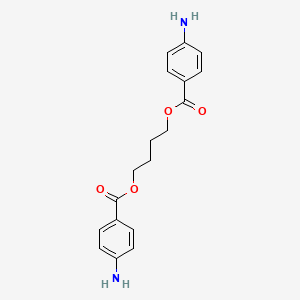

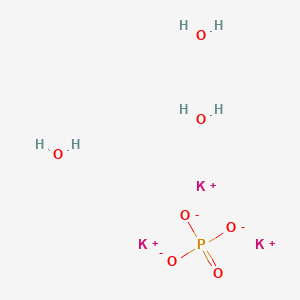

The synthesis of 4-(Bis(4-bromophenyl)amino)benzaldehyde involves the use of 4-pyridineboronic acid and K2CO3 . Under the protection of N2, Pd(PPh3) is quickly added and stirred . Then, a mixture of water and 1,4-dioxane is added .Molecular Structure Analysis

The molecular structure of 4-(Bis(4-bromophenyl)amino)benzaldehyde contains a total of 38 bonds . These include 25 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 aldehyde (aromatic), and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis

4-(Bis(4-bromophenyl)amino)benzaldehyde has a density of 1.6±0.1 g/cm3 . It has a boiling point of 526.5±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.4 mmHg at 25°C and an enthalpy of vaporization of 80.1±3.0 kJ/mol . Its flash point is 272.2±28.7 °C .Wissenschaftliche Forschungsanwendungen

Photo-Initiators for Multi-Photon Lithography

4-(Bis(4-bromophenyl)amino)benzaldehyde: has been utilized in the synthesis of triphenylamine-based aldehydes, which serve as photo-initiators in multi-photon lithography . This process is crucial for creating high-resolution structures in the field of additive manufacturing. The compound’s ability to initiate polymerization upon exposure to light enables the production of intricate parts and components with precision.

Organic Synthesis

The compound is a valuable intermediate in organic synthesis. Its structure, consisting of a benzene ring with a formyl substituent, makes it a versatile precursor for the preparation of various aniline dyes . These dyes are significant in industries ranging from textiles to biological staining.

Pharmaceutical Applications

In the pharmaceutical industry, 4-(Bis(4-bromophenyl)amino)benzaldehyde can be used to synthesize compounds with potential medicinal properties. For instance, its derivatives have been explored for their antimicrobial activities, which could lead to the development of new antibiotics .

Solar Energy Conversion

The compound’s derivatives, particularly those related to triphenylamines, are extensively used in the design of dyes for solar energy conversion . These dyes are integral to the efficiency of dye-sensitized solar cells, which convert solar energy into electricity.

Material Science

In material science, 4-(Bis(4-bromophenyl)amino)benzaldehyde is used to modify the properties of polymers. It can act as a cross-linking agent, enhancing the thermal and mechanical stability of materials . This application is essential for producing durable goods and components for various industries.

Analytical Chemistry

This compound is also significant in analytical chemistry, where it can be used as a reagent to detect or quantify other substances. Its reactivity with various chemical groups allows for the development of colorimetric assays and other analytical techniques .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(4-bromo-N-(4-bromophenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br2NO/c20-15-3-9-18(10-4-15)22(19-11-5-16(21)6-12-19)17-7-1-14(13-23)2-8-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCRGMNEAOWPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595416 | |

| Record name | 4-[Bis(4-bromophenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bis(4-bromophenyl)amino)benzaldehyde | |

CAS RN |

25069-38-9 | |

| Record name | 4-[Bis(4-bromophenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

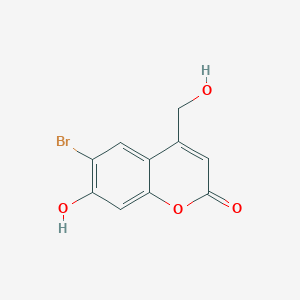

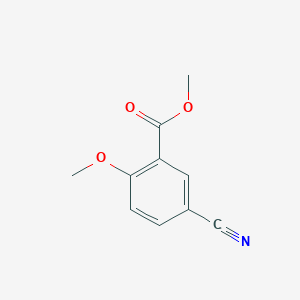

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)

![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)